REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[N+:14]([O-])=O)=[CH:4][CH:3]=1.P(OCC)(OCC)(O[CH2:20][CH3:21])=O>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:8]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[NH:14][C:4]=2[CH:3]=1.[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:8]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:14]([CH2:20][CH3:21])[C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
17.93 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
triethyl phosphate
|
Quantity
|
56.09 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(OCC)(OCC)OCC
|
Type
|
CUSTOM
|
Details
|
agitated for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2NC3=CC=CC=C3C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2N(C3=CC=CC=C3C2C=C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.26 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |